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Compound of Interest

Compound Name: Taiwanhomoflavone B

Cat. No.: B15594363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data expected for Taiwanhomoflavone B, a

biflavonoid compound. While specific experimental data for Taiwanhomoflavone B is not readily available in public

databases, this document outlines the characteristic spectral features and detailed experimental protocols based on

established methodologies for flavonoid analysis. This guide is intended to serve as a valuable resource for

researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties
Taiwanhomoflavone B is a complex biflavonoid with the chemical formula C₃₂H₂₄O₁₀ and a molecular weight of

568.5 g/mol . Its structure is characterized by two flavonoid moieties linked together, which dictates its spectroscopic

properties and potential biological activities.

IUPAC Name: 6-[4-(5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-

hydroxyphenyl)-7-methoxychromen-4-one

SMILES String:

CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)O

Spectroscopic Data Summary
The following tables summarize the expected quantitative data for Taiwanhomoflavone B based on typical values for

biflavonoids and related flavonoid compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of

natural products. For a molecule with the complexity of Taiwanhomoflavone B, a combination of 1D (¹H, ¹³C) and 2D

(COSY, HSQC, HMBC) NMR experiments would be required for unambiguous assignment of all proton and carbon

signals. The expected chemical shifts are influenced by the aromatic rings, hydroxyl groups, and the ether linkage

connecting the two flavonoid units.
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Atom Expected ¹H Chemical Shift (δ, ppm)
Expected ¹³C Chemical Shift (δ,

ppm)

Aromatic Protons 6.0 - 8.0 90 - 165

Methylene Protons (-CH₂-) 2.5 - 3.5 25 - 45

Methine Proton (-CH-) 4.5 - 5.5 70 - 85

Methoxyl Protons (-OCH₃) 3.7 - 4.0 55 - 65

Hydroxyl Protons (-OH) 9.0 - 13.0 (phenolic) -

Methyl Proton (-CH₃) 2.0 - 2.5 15 - 25

Carbonyl Carbon (C=O) - 175 - 190

Note: Predicted values are based on general flavonoid and biflavonoid data. Actual values may vary depending on the

solvent and experimental conditions.

Table 2: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as

well as its fragmentation patterns, which aids in structural elucidation.

Parameter Expected Value

Molecular Ion [M+H]⁺ m/z 569.1391

Molecular Ion [M-H]⁻ m/z 567.1246

Adducts [M+Na]⁺, [M+K]⁺

Major Fragmentation Pathways

Retro-Diels-Alder (RDA) fragmentation of the heterocyclic

rings, cleavage of the ether linkage, and loss of small

molecules such as H₂O, CO, and CH₃.

Table 3: UV-Visible Spectroscopy Data
UV-Vis spectroscopy of flavonoids typically shows two major absorption bands, referred to as Band I and Band II. The

position and intensity of these bands are influenced by the hydroxylation and conjugation patterns of the molecule.

Parameter Expected Wavelength Range (nm) Associated Structural Feature

Band I 330 - 380 B-ring cinnamoyl system

Band II 250 - 290 A-ring benzoyl system
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Experimental Protocols
The following are detailed methodologies for the key experiments used in the structural characterization of flavonoids

like Taiwanhomoflavone B.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent

(e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). A small amount of tetramethylsilane (TMS) may be added as an

internal standard (δ 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for

enhanced sensitivity.

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Typical parameters include a spectral

width of 15-20 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-

noise ratio.

¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A larger spectral width (e.g.,

200-220 ppm) is required. Due to the low natural abundance of ¹³C, a longer acquisition time is necessary.

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized for these experiments.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH).

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to

three bonds, which is crucial for determining the connectivity of the molecular skeleton.

Mass Spectrometry (MS)
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a

concentration of approximately 1-10 µg/mL. The solution may be infused directly into the mass spectrometer or

introduced via a liquid chromatography (LC) system.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap

instrument, coupled with an electrospray ionization (ESI) source.

Data Acquisition:

Full Scan MS: The instrument is set to scan a wide mass range (e.g., m/z 100-1000) to detect the molecular ion

and any adducts. Data is acquired in both positive and negative ion modes.

Tandem MS (MS/MS): The molecular ion is isolated and fragmented using collision-induced dissociation (CID) or

higher-energy collisional dissociation (HCD). The resulting fragment ions are mass-analyzed, providing structural
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information.

UV-Visible Spectroscopy
Sample Preparation: A dilute solution of the purified compound is prepared in a UV-transparent solvent, typically

methanol or ethanol. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-600 nm. A solvent blank is

used as a reference. Shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can be added to the sample to induce spectral

shifts that provide information about the location of free hydroxyl groups.

Potential Biological Activity and Signaling Pathways
Flavonoids are well-known for their diverse biological activities, including antioxidant, anti-inflammatory, and

anticancer properties.[1][2][3] These effects are often mediated through their interaction with various cellular signaling

pathways.[4][5][6] While the specific biological activities of Taiwanhomoflavone B have not been extensively

reported, its biflavonoid structure suggests it may modulate pathways commonly affected by this class of compounds.

Below is a generalized diagram illustrating some of the key signaling pathways that are often modulated by flavonoids.
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Caption: General overview of key signaling pathways modulated by flavonoids.

Experimental Workflow for Spectral Analysis
The logical flow for the spectral analysis of a novel or uncharacterized flavonoid like Taiwanhomoflavone B is

depicted in the following diagram.
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Caption: Workflow for the isolation and structural elucidation of Taiwanhomoflavone B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Plant Flavonoids: Chemical Characteristics and Biological Activity [mdpi.com]

2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

4. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC
[pmc.ncbi.nlm.nih.gov]

5. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

6. Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in
Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectral and Bioactivity Profile of Taiwanhomoflavone B: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15594363#spectral-data-for-taiwanhomoflavone-b-nmr-ms-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic

or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express

or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

[Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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